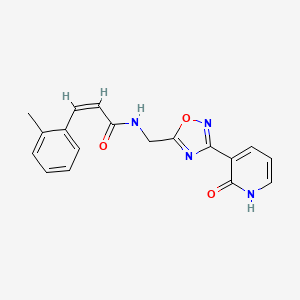![molecular formula C9H12BrN3O B2747061 5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 1864864-88-9](/img/structure/B2747061.png)
5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine can be represented by the SMILES stringBrc1ccc(nc1)N2CCCC2 . This indicates that the molecule contains a bromine atom attached to a pyrimidine ring, which is further connected to a pyrrolidine ring via an oxygen atom . Physical And Chemical Properties Analysis
5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine is a solid compound . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available.Scientific Research Applications
Synthesis and Reactions
- The synthesis and reactions of thiazolidino[3,2-a]pyrimidines involve the preparation of oxothiazolidino[3,2-a]pyrimidines from dibromoethane and substituted 2-thiouracils, highlighting the role of bromination in synthesizing pyrimidine derivatives under mild conditions (Brown & Dyson, 1971).
- A new route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives showcases the transformation of 5-bromo-2,4-dichloro-6-methylpyrimidine by methylhydrazine in chloroform, leading to compounds with potential medicinal applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Safety and Hazards
The compound is classified under GHS07 and has a hazard statement of H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth . It falls under the hazard classification of Acute Tox. 4 Oral .
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to have significant applications in medicine and chemical industry .
Mode of Action
It’s worth noting that pyrimidine derivatives are often used as intermediates in the synthesis of various drugs .
Result of Action
It’s known that pyrimidine derivatives play a significant role in the research and development of anticancer drugs .
properties
IUPAC Name |
5-bromo-2-(1-methylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-13-3-2-8(6-13)14-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBYFHZJBJTLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2746978.png)

![N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746983.png)
![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)
![5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2746985.png)

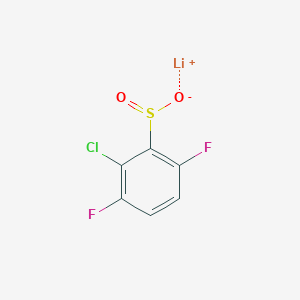
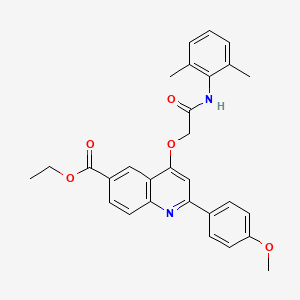
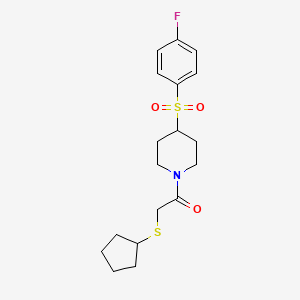

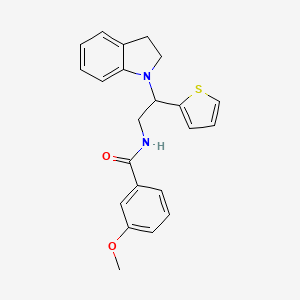
![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)
